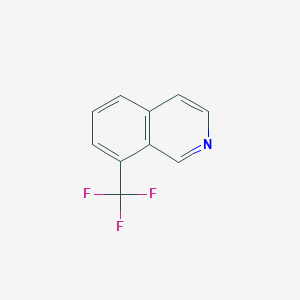

8-(Trifluoromethyl)isoquinoline

Description

Significance of the Isoquinoline (B145761) Core in Organic and Medicinal Chemistry

The isoquinoline scaffold, a bicyclic aromatic heterocycle, is a privileged structure in the realm of organic and medicinal chemistry. nih.govnih.govrsc.org Its unique arrangement of a benzene (B151609) ring fused to a pyridine (B92270) ring confers specific chemical properties and a three-dimensional shape that is amenable to binding with various biological targets. amerigoscientific.comwikipedia.org

The isoquinoline nucleus is a common motif found in a vast array of natural products, particularly in a large group of alkaloids. wikipedia.orgnih.govnih.gov Well-known examples include morphine and codeine, derived from the opium poppy, which have profound physiological effects. wikipedia.orgsemanticscholar.org This natural prevalence has inspired chemists to synthesize a multitude of isoquinoline derivatives, leading to the development of numerous pharmaceutical agents. nih.govsemanticscholar.org In fact, a significant number of drugs in clinical use or undergoing clinical trials are based on the isoquinoline scaffold. nih.govresearchgate.net

Table 1: Examples of Naturally Occurring and Synthetic Isoquinoline-Based Compounds

| Compound | Type | Significance |

| Morphine | Natural Product | Potent analgesic. wikipedia.orgsemanticscholar.org |

| Codeine | Natural Product | Analgesic and antitussive. wikipedia.orgsemanticscholar.org |

| Papaverine | Natural Product | Vasodilator and muscle relaxant. wikipedia.org |

| Berberine | Natural Product | Exhibits antimicrobial and anti-inflammatory properties. amerigoscientific.comwikipedia.org |

| Tubocurarine | Natural Product | Skeletal muscle relaxant. wikipedia.org |

| Nelfinavir | Pharmaceutical | Antiviral drug used in the treatment of HIV. semanticscholar.org |

| Apomorphine | Pharmaceutical | Used to treat Parkinson's disease. semanticscholar.org |

| Quinapril | Pharmaceutical | ACE inhibitor for treating high blood pressure. semanticscholar.org |

The structural diversity of isoquinoline derivatives translates into a broad spectrum of pharmacological and biological activities. nih.govsemanticscholar.orgwisdomlib.org These compounds have been shown to possess anticancer, antimicrobial, antiviral, anti-inflammatory, analgesic, and antifungal properties, among others. amerigoscientific.comsemanticscholar.orgresearchgate.net Their mechanisms of action are varied and can include interacting with DNA, inhibiting enzymes, and modulating receptor activity. semanticscholar.orgresearchgate.net This wide range of biological effects underscores the importance of the isoquinoline scaffold as a versatile template for drug discovery. nih.govamerigoscientific.comresearchgate.net

Strategic Importance of the Trifluoromethyl Group in Contemporary Chemical Science

The introduction of a trifluoromethyl (CF3) group into organic molecules is a widely employed strategy in modern chemical science, particularly in the fields of medicinal chemistry and materials science. nih.govscilit.comhovione.com This small, fluorine-containing moiety can dramatically alter the properties of a parent compound. nih.gov

The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of the three fluorine atoms. wikipedia.orgnih.gov This strong inductive effect can significantly influence the reactivity and acidity of nearby functional groups. wikipedia.orgnih.gov For instance, the presence of a CF3 group can make an adjacent aromatic ring less susceptible to electrophilic attack. mdpi.com Sterically, the trifluoromethyl group is larger than a hydrogen atom but is considered a bioisostere of a methyl group, meaning it can occupy a similar space while having vastly different electronic properties. wikipedia.orgmdpi.com This steric bulk can also influence the conformation of molecules. acs.org

One of the most significant contributions of the trifluoromethyl group in drug design is its ability to increase lipophilicity, or the "fat-loving" nature of a molecule. mdpi.comontosight.ai This property can enhance a compound's ability to cross cell membranes, a crucial factor for reaching its biological target. mdpi.comontosight.ai Furthermore, the carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation by enzymes in the body. mdpi.comresearchgate.net This increased metabolic stability often leads to a longer duration of action for a drug. nih.govontosight.ai

The unique combination of electronic effects, steric influence, enhanced lipophilicity, and metabolic stability makes the trifluoromethyl group a valuable tool in the development of bioactive compounds. nih.govscilit.com Its incorporation can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates. nih.govmdpi.com Numerous successful drugs on the market contain a trifluoromethyl group, including the antidepressant fluoxetine (B1211875) (Prozac) and the anti-inflammatory drug celecoxib (B62257) (Celebrex). wikipedia.org The strategic placement of a CF3 group can fine-tune the properties of a lead compound, transforming it into a viable therapeutic agent. scilit.commdpi.com

The chemical compound 8-(Trifluoromethyl)isoquinoline is a fascinating molecule that embodies the strategic design principles of modern chemical research. It brings together the biologically significant isoquinoline scaffold with the property-enhancing trifluoromethyl group. Understanding the individual contributions of these two components is key to appreciating the potential of this and related compounds in various scientific applications.

Overview of this compound as a Research Target

This compound is a specific derivative that has garnered attention as a valuable research target. evitachem.com It is a heterocyclic compound featuring the isoquinoline bicyclic system with a trifluoromethyl group attached at the 8-position. evitachem.com This substitution significantly influences the molecule's electronic environment and reactivity, making it a subject of interest for developing new synthetic methods and for use as a building block in creating more complex, functional molecules. evitachem.com

Physicochemical Properties

The presence of the trifluoromethyl group imparts distinct properties to the isoquinoline core. It enhances the molecule's lipophilicity, making it more soluble in organic solvents. evitachem.com The structural and electronic changes brought about by the CF3 group have been studied using techniques like nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. evitachem.com

| Property | Value | Source |

| Molecular Formula | C10H6F3N | evitachem.com |

| Molecular Weight | 197.16 g/mol | evitachem.com |

| Melting Point | 141°C to 143°C | evitachem.com |

| CAS Number | 120568-10-7 | evitachem.com |

Synthesis and Reactivity

The synthesis of this compound can be achieved through various methods. A notable approach is the copper-catalyzed trifluoromethylation of isoquinoline-N-oxide using a trifluoromethylating agent like the Togni reagent. evitachem.com Other strategies include various transition-metal-catalyzed reactions. evitachem.com Unselective trifluoromethylation of isoquinoline can also produce a mixture of isomers, including the 1-, 4-, 5-, and 8-(trifluoromethyl)isoquinolines. thieme-connect.de

The chemical reactivity of this compound is influenced by the electron-withdrawing nature of the CF3 group. evitachem.com It can participate in several key reaction types:

Electrophilic Aromatic Substitution: The CF3 group can direct incoming electrophiles to specific positions on the ring system. evitachem.com

Nucleophilic Substitution: The compound can be attacked by nucleophiles at positions near the nitrogen atom. evitachem.com

Metal-Catalyzed Cross-Coupling: It serves as a valuable intermediate in reactions like the palladium-catalyzed Suzuki coupling, allowing for the construction of more elaborate molecular architectures. evitachem.comnih.gov

Applications in Research

The unique properties of this compound make it a versatile building block in different scientific fields.

Medicinal Chemistry: It is a key starting material for synthesizing pharmacologically active compounds. The favorable properties conferred by the CF3 group, such as enhanced metabolic stability and membrane permeability, are highly desirable in drug design. ontosight.aievitachem.com Derivatives have been investigated for a range of potential therapeutic uses, including as enzyme inhibitors. evitachem.com

Materials Science: Derivatives of this compound have been explored for use in organic light-emitting diodes (OLEDs). evitachem.com The trifluoromethyl group can enhance the electron-transport properties and luminescent efficiency of materials, making them suitable for applications in organic electronics. evitachem.comnih.govbeilstein-journals.org

The ongoing research into this compound and its derivatives highlights its importance as a foundational structure for developing new technologies and therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

8-(trifluoromethyl)isoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3N/c11-10(12,13)9-3-1-2-7-4-5-14-6-8(7)9/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZYLIBODFBDRNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NC=C2)C(=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201303459 | |

| Record name | 8-(Trifluoromethyl)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201303459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120568-10-7 | |

| Record name | 8-(Trifluoromethyl)isoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120568-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-(Trifluoromethyl)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201303459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 8 Trifluoromethyl Isoquinoline and Its Derivatives

Direct Trifluoromethylation Strategies on Isoquinoline (B145761) Systems

Direct C-H trifluoromethylation represents the most atom-economical and efficient approach for the synthesis of trifluoromethylated isoquinolines, as it avoids the need for pre-functionalization of the heterocyclic core. These strategies can be broadly categorized based on the nature of the trifluoromethylating species: radical, electrophilic, or nucleophilic.

Radical Trifluoromethylation Approaches

Radical trifluoromethylation has emerged as a powerful tool for the direct functionalization of C-H bonds in heteroarenes. These methods rely on the generation of the highly reactive trifluoromethyl radical (•CF₃), which can then add to the aromatic system. The electrophilic nature of the •CF₃ radical plays a crucial role in determining the regioselectivity of these reactions on electron-deficient heterocycles like isoquinoline.

Visible-light photoredox catalysis has revolutionized radical chemistry by providing a mild and efficient means to generate radical species under ambient conditions. researchgate.net In this context, a photocatalyst, upon absorption of light, can engage in a single-electron transfer (SET) process with a suitable trifluoromethyl source to generate the •CF₃ radical. nih.govrsc.org This radical then adds to the isoquinoline ring, and a subsequent oxidation and deprotonation sequence furnishes the trifluoromethylated product. researchgate.net

Several systems have been developed for the photoredox-catalyzed trifluoromethylation of heteroarenes. conicet.gov.arcolab.ws These reactions often utilize common photocatalysts like iridium or ruthenium complexes and various CF₃ sources. rsc.org The process avoids harsh reagents and high temperatures, offering a green and sustainable alternative to classical methods. rsc.org

Table 1: Examples of Photoredox-Catalyzed Trifluoromethylation of Heteroarenes

| Photocatalyst | CF₃ Source | Substrate Type | Solvent | Notable Features |

| fac-Ir(ppy)₃ | Umemoto's Reagent | Glycals | DMA | Mild conditions, applicable to complex molecules. rsc.org |

| Ru(bpy)₃₂ | Togni's Reagent | ortho-Vinylphenylisocyanides | DCE | Divergent synthesis of quinolines and indoles. conicet.gov.ar |

| None (Substrate acts as photosensitizer) | CF₃SO₂Na | 8-Aminoquinolines | CH₃CN/H₂O | External photocatalyst-free, selective C-5 functionalization. beilstein-journals.org |

| Ru(bpy)₃₂ | Trifluoroacetic Anhydride | Heteroarenes | CH₃CN | Uses an inexpensive and readily available CF₃ source. rsc.org |

Use of Benchtop Stable Trifluoromethyl Radical Sources

A significant advancement in radical trifluoromethylation has been the development of benchtop stable, solid reagents that serve as reliable sources of •CF₃ radicals, obviating the need for hazardous gases like CF₃I. nih.gov Among the most prominent are hypervalent iodine compounds, known as Togni reagents, and sodium trifluoromethanesulfinate (CF₃SO₂Na), often called Langlois' reagent.

Togni Reagents: These compounds, such as 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni Reagent II), are versatile electrophilic trifluoromethylating agents that can also serve as excellent precursors to the •CF₃ radical under thermal, photochemical, or metal-catalyzed conditions. acs.orgnih.govresearchgate.net Their stability and broad functional group tolerance have made them exceedingly popular in synthetic chemistry. researchgate.net

Sodium Trifluoromethanesulfinate (CF₃SO₂Na): This inexpensive and stable salt can generate the •CF₃ radical upon oxidation, typically with an oxidant like tert-butyl hydroperoxide (TBHP) or via photoredox catalysis. beilstein-journals.orgmdpi.com

These reagents provide operationally simple and scalable protocols for direct C-H trifluoromethylation, making these transformations accessible for a wide range of applications. nih.gov

Regioselectivity is a critical aspect of the direct C-H functionalization of complex molecules like isoquinoline. The isoquinoline ring system is an electron-deficient heterocycle, and the positions are not electronically equivalent. The C-1 and C-3 positions are the most electron-deficient (electrophilic) sites in the molecule.

The trifluoromethyl radical (•CF₃) is known to be an electrophilic radical. Consequently, in direct radical C-H trifluoromethylation reactions of unsubstituted isoquinoline, the radical addition occurs preferentially at the most nucleophilic C-H position available for attack, which often corresponds to the most electron-rich site that can stabilize the resulting radical intermediate. However, for additions to the π-system of electron-deficient heterocycles, the attack often favors the most electron-deficient carbon. For isoquinoline, radical trifluoromethylation overwhelmingly favors substitution at the C-1 position . researchgate.net This high regioselectivity is attributed to the intrinsic electronic properties of the isoquinoline nucleus, where C-1 is highly susceptible to attack.

Achieving trifluoromethylation at the C-8 position, as specified by the title compound 8-(trifluoromethyl)isoquinoline, via a direct radical C-H functionalization on the unsubstituted isoquinoline core is not a favored pathway and is not commonly reported. Syntheses targeting the C-8 position typically employ "directed C-H activation" strategies. These methods involve installing a directing group at a position like C-8 (e.g., an amino or methyl group) that coordinates to a metal catalyst and directs the functionalization to an adjacent C-H bond (e.g., C-7) or, in some cases, a more remote one. researchgate.net For instance, Rh(III) catalysis has been used for the C-8 arylation of quinoline (B57606) N-oxides, showcasing a strategy for remote C-H activation. Similarly, copper-catalyzed trifluoromethylation of 8-aminoquinoline (B160924) derivatives occurs selectively at the C-5 position, guided by the 8-amino group. nih.gov These powerful methods, however, fall into the category of directed synthesis rather than relying on the innate reactivity of the parent isoquinoline ring.

Nucleophilic and Electrophilic Trifluoromethylation Reagents

Beyond radical pathways, direct trifluoromethylation can be achieved using reagents that formally deliver a trifluoromethyl nucleophile (CF₃⁻) or electrophile (CF₃⁺).

Nucleophilic Trifluoromethylation: This approach requires an electrophilic site on the isoquinoline ring. While the neutral isoquinoline is not sufficiently electrophilic for direct attack by reagents like TMSCF₃ (Ruppert-Prakash reagent), its N-protonated or N-alkylated form, the isoquinolinium salt, becomes activated towards nucleophilic attack, typically at the C-1 position.

Electrophilic Trifluoromethylation: This involves the reaction of an electron-rich position of the heterocycle with a reagent containing a formally positive trifluoromethyl group. Reagents for this purpose are often hypervalent iodine compounds or sulfonium (B1226848) salts. rsc.org

Togni reagents are the most widely used class of electrophilic trifluoromethylating agents. rsc.orgresearchgate.net These hypervalent iodine(III) compounds are stable, crystalline solids. nih.gov Their reactivity is highly tunable; depending on the reaction conditions and the substrate, they can act as a source for an electrophilic CF₃ group or, as discussed previously, a CF₃ radical. rsc.orgresearchgate.net

In a typical electrophilic pathway, a nucleophile (such as an enolate, thiol, or electron-rich arene) attacks the reagent, displacing the CF₃ group. For heterocycles like isoquinoline, the reaction can be promoted by Lewis acids or transition metals. For example, the copper-catalyzed trifluoromethylation of 8-amidoquinolines with a Togni reagent has been shown to proceed through a Friedel–Crafts-type mechanism in some cases, where the copper salt acts as a Lewis acid to activate the substrate. nih.gov

A notable example that highlights the dual reactivity of Togni reagents is the synthesis of 1-trifluoromethylated isoquinolines reported by Studer and coworkers. researchgate.net They developed a metal-free method starting from β-aryl-α-isocyano-acrylates and a Togni reagent. Mechanistic studies support a radical cascade process where the Togni reagent serves as the •CF₃ radical precursor, which initiates a cyclization to form the isoquinoline framework with concomitant trifluoromethylation at the C-1 position.

Table 2: Summary of Togni Reagent-Mediated Transformations

| Substrate Type | Catalyst / Initiator | Pathway | Product Type | Yield |

| β-Aryl-α-isocyano-acrylates | Thermal (Heat) | Radical Cascade | 1-CF₃-Isoquinolines | Moderate to Excellent researchgate.net |

| Enamines | CuI | Radical Addition | β-CF₃-Enamines | 23% acs.org |

| 8-Amidoquinolines | Cu(OAc)₂ | Radical or Friedel-Crafts | 5-CF₃-8-Amidoquinolines | Good to Excellent nih.gov |

| Alkenes | Ru(bpy)₃₂, Light | Photoredox Radical Addition | Hydrotrifluoromethylated Alkanes | Good rsc.org |

Construction of the Isoquinoline Core with Pre-installed Trifluoromethyl Groups

An alternative and powerful approach to synthesizing this compound involves building the heterocyclic ring from precursors that already feature the trifluoromethyl group at the desired position. This strategy avoids potential issues with regioselectivity and harsh conditions sometimes associated with late-stage functionalization.

Cyclization Reactions for Isoquinoline Ring Formation

The Bischler-Napieralski reaction is a classic and widely used method for synthesizing 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) or phosphorus pentoxide (P2O5). wikipedia.orgnrochemistry.comorganic-chemistry.org The resulting dihydroisoquinoline can then be oxidized to the corresponding aromatic isoquinoline. wikipedia.orgnrochemistry.com

To synthesize an this compound using this method, the starting material would be a β-(2-trifluoromethyl-phenethyl)amide. The reaction proceeds via an electrophilic aromatic substitution, where the amide is converted into a more reactive intermediate (such as a nitrilium ion or an imine-ester), which then attacks the trifluoromethyl-substituted benzene (B151609) ring to form the new heterocyclic ring. wikipedia.org The success of the cyclization is highly dependent on the electronic nature of the aromatic ring; electron-donating groups facilitate the reaction, whereas electron-withdrawing groups, such as trifluoromethyl, can hinder it. nrochemistry.comnih.gov For instance, attempts to cyclize N-(4-(trifluoromethyl)phenethyl)benzamide under certain modified Bischler-Napieralski conditions did not yield the desired product, highlighting the deactivating effect of the CF3 group. nih.gov

Table 3: The Bischler-Napieralski Reaction Strategy

| Reaction | Starting Material for 8-CF3-Isoquinoline | Key Reagents | Intermediate Product | Final Product |

| Bischler-Napieralski | A β-(2-trifluoromethyl-phenethyl)amide | POCl3, P2O5, Tf2O wikipedia.orgnrochemistry.com | 8-(Trifluoromethyl)-3,4-dihydroisoquinoline | This compound (after oxidation) |

The Pictet-Spengler reaction provides a route to tetrahydroisoquinolines by condensing a β-arylethylamine with an aldehyde or ketone under acidic conditions. name-reaction.comwikipedia.org Similar to the Bischler-Napieralski reaction, the resulting tetrahydroisoquinoline can be oxidized to furnish the aromatic isoquinoline.

For the synthesis of this compound, the required precursor would be 2-(trifluoromethyl)phenethylamine. This amine is condensed with an aldehyde (e.g., formaldehyde) to form an iminium ion intermediate. wikipedia.org The subsequent intramolecular electrophilic attack of this iminium ion on the trifluoromethyl-substituted aromatic ring closes the loop, forming the 8-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline. The reaction's driving force is the electrophilicity of the iminium ion. wikipedia.org However, the presence of a strong electron-withdrawing group like trifluoromethyl on the phenyl ring makes it less nucleophilic, which can lead to lower yields or necessitate harsher reaction conditions (stronger acid, higher temperatures) compared to substrates with electron-rich aromatic rings. wikipedia.org

Table 4: The Pictet-Spengler Reaction Strategy

| Reaction | Starting Material for 8-CF3-Isoquinoline | Key Reagents | Intermediate Product | Final Product |

| Pictet-Spengler | 2-(Trifluoromethyl)phenethylamine | Aldehyde (e.g., HCHO), Acid catalyst (e.g., HCl) wikipedia.org | 8-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline | This compound (after oxidation) |

Modern synthetic chemistry offers powerful alternatives through transition-metal-catalyzed C-H activation and annulation (ring-forming) reactions. nih.gov These methods allow for the construction of isoquinoline scaffolds with high atom- and step-economy from simple, readily available precursors. nih.govmdpi.com Catalysts based on rhodium, palladium, ruthenium, and cobalt are frequently employed. mdpi.comresearchgate.net

In a typical strategy for forming an this compound, a benzene derivative bearing both a trifluoromethyl group and a directable functional group (like an imine) undergoes C-H activation at the ortho position. This metalated intermediate then reacts with a coupling partner, such as an alkyne or an allene, in an annulation cascade to build the heterocyclic portion of the isoquinoline ring system. mdpi.comresearchgate.net For example, rhodium(III)-catalyzed C-H activation/annulation of aromatic imines with alkynes is an established method for constructing substituted isoquinolines. researchgate.net This approach offers a direct and often highly regioselective route to complex isoquinolines that might be challenging to access through more traditional cyclization methods.

Table 5: General Strategy for Metal-Catalyzed C-H Annulation

| Catalyst Type | Starting Materials for 8-CF3-Isoquinoline | Coupling Partner | Key Feature |

| Rhodium (Rh) | Aromatic imine derived from 2-(trifluoromethyl)benzaldehyde | Alkyne | Direct C-H activation and annulation to form the isoquinoline core researchgate.net |

| Palladium (Pd) | N-methoxybenzamide with a CF3 group | Allene or Alkyne | Oxidative annulation via C-H activation to form isoquinolinones or isoquinolines mdpi.com |

| Cobalt (Co) | Benzamide with a CF3 group and a carboxylate directing group | Alkyne | Decarboxylative C-H activation/annulation cascade mdpi.com |

Synthetic Strategies for Regioselective Trifluoromethyl Group Introduction at the 8-Position

Achieving the regioselective installation of a trifluoromethyl group at the C8 position of an isoquinoline is a complex task. Direct trifluoromethylation of the parent isoquinoline often yields mixtures of isomers, necessitating more controlled, multi-step approaches.

One of the primary strategies involves constructing the isoquinoline ring from a starting material that already contains the trifluoromethyl group at the desired position. This "bottom-up" approach ensures regiochemical integrity from the outset. A common method is the Conrad-Limpach or related quinoline syntheses, which can be adapted for isoquinolines. For instance, the cyclization of a suitably substituted phenethylamine (B48288) derivative bearing a trifluoromethyl group can yield the desired this compound skeleton. An example of a related synthesis involves the reaction of 2-trifluoromethylaniline with ethyl 4,4,4-trifluoroacetoacetate in the presence of polyphosphoric acid to produce 2,8-bis(trifluoromethyl)-4-quinolinol, a quinoline derivative, demonstrating the principle of building the heterocyclic system from a pre-functionalized aniline (B41778). chemicalbook.com

Another powerful strategy employs directing groups to guide the trifluoromethylating reagent to the C8 position. This is often achieved through C-H activation. For example, an amide or other coordinating group installed at the C1 or N2 position can chelate to a transition metal catalyst, positioning it to selectively functionalize the adjacent C8-H bond. While direct C8 trifluoromethylation of isoquinoline itself is not widely reported, the principle has been demonstrated in related systems. For instance, the use of an 8-aminoquinoline as a directing group has been shown to facilitate regioselective functionalization at the C5 position, and Cp*Rh(III) catalysis enables trifluoromethylthiolation at the C(sp3)–H bond of 8-methylquinolines. researchgate.netnih.gov These methods highlight the potential for directing-group strategies to be adapted for C8 trifluoromethylation.

Furthermore, radical trifluoromethylation methods using reagents like (trifluoromethyl)trimethylsilane (B129416) (TMSCF3) in combination with an oxidant can be employed. rsc.orgrsc.org However, controlling the regioselectivity of these reactions on an unsubstituted isoquinoline ring remains a significant challenge, often leading to substitution at the more electronically favored C1 position. Therefore, these methods are typically more effective when the desired position is activated or other, more reactive sites are blocked.

| Synthetic Strategy | Description | Key Reagents/Conditions | Reference |

| Ring Construction | Building the isoquinoline ring from a precursor already containing the CF3 group. | 2-Trifluoromethylaniline, β-ketoesters, polyphosphoric acid | chemicalbook.com |

| Directed C-H Activation | Using a directing group to guide a metal catalyst to the C8-H bond for functionalization. | Transition metal catalysts (e.g., Rh, Pd), directing groups (e.g., amides) | researchgate.netnih.gov |

| Radical Trifluoromethylation | Introduction of a CF3 radical, with regioselectivity being a key challenge. | TMSCF3, Phenyliodine(III) diacetate (PIDA) | rsc.org |

Synthetic Modifications and Derivatization of this compound

Once synthesized, this compound is a valuable scaffold for further chemical modification. The strong electron-withdrawing nature of the CF3 group significantly influences the reactivity of both the isoquinoline ring system and the trifluoromethyl group itself.

Functional Group Interconversions on the Isoquinoline Scaffold

The isoquinoline nucleus of this compound can be subjected to various transformations to introduce additional functional groups, which can be used to modulate the molecule's properties or to serve as handles for further reactions.

Halogenation: The introduction of halogen atoms, such as bromine or chlorine, onto the isoquinoline ring can be achieved through electrophilic halogenation. The position of halogenation is influenced by the directing effects of both the nitrogen atom in the ring and the C8-trifluoromethyl group. For example, iron(III)-catalyzed halogenation of 8-amidoquinolines in water has been shown to be a highly regioselective method for introducing halogens at the C5 position. mdpi.com This provides a functionalized intermediate that can undergo further reactions.

Cross-Coupling Reactions: A halogenated derivative of this compound is a versatile precursor for transition metal-catalyzed cross-coupling reactions. For example, a 4-halo-2,8-bis(trifluoromethyl)quinoline can be coupled with various partners. Suzuki, Heck, and Sonogashira couplings allow for the formation of new carbon-carbon bonds, introducing aryl, vinyl, and alkynyl groups, respectively. This is a powerful method for creating libraries of complex derivatives.

Nitration: The introduction of a nitro group via electrophilic nitration is another common modification. The nitro group can then be reduced to an amino group, which can be further derivatized. The regioselectivity of nitration is dictated by the combined electronic effects of the ring system and the trifluoromethyl substituent.

| Modification | Reagents and Conditions | Resulting Functionality | Potential Follow-up Chemistry |

| Halogenation | N-Bromosuccinimide (NBS), Fe(III) catalyst | Bromo-substituted isoquinoline | Suzuki, Heck, Sonogashira couplings |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Aryl-substituted isoquinoline | Further functionalization of the new aryl group |

| Nitration | HNO3, H2SO4 | Nitro-substituted isoquinoline | Reduction to an amine, diazotization |

Reactions at the Trifluoromethyl Group

The trifluoromethyl group is known for its high stability and is generally unreactive. However, under specific and often harsh reaction conditions, it can be transformed into other functional groups.

One of the more synthetically accessible transformations is the nucleophilic aromatic substitution (SNAr) of the trifluoromethyl group, particularly if the aromatic ring is sufficiently activated by other electron-withdrawing groups. However, this is a challenging transformation on many heterocyclic systems.

A more direct, though still challenging, reaction involving the CF3 group is its partial or complete reduction. This can sometimes be achieved using strong reducing agents or catalytic hydrogenation under specific conditions, leading to a difluoromethyl (CF2H) or methyl (CH3) group. These transformations can dramatically alter the electronic and lipophilic properties of the molecule.

Hydrolysis of a trifluoromethyl group to a carboxylic acid is another possible, albeit difficult, transformation that typically requires extreme acidic or basic conditions. This reaction is generally low-yielding and often accompanied by side reactions, limiting its synthetic utility.

Given the high stability of the C-F bonds, reactions directly modifying the trifluoromethyl group on the this compound scaffold are less common than modifications to the isoquinoline ring itself. Research in this area is ongoing, with a focus on developing milder and more selective methods for trifluoromethyl group transformations.

Chemical Reactivity and Mechanistic Investigations of 8 Trifluoromethyl Isoquinoline

Electrophilic Aromatic Substitution Patterns on the Isoquinoline (B145761) Ring

The isoquinoline ring system generally undergoes electrophilic aromatic substitution on the benzene (B151609) ring, which is more electron-rich than the pyridine (B92270) ring. In unsubstituted isoquinoline, the preferred positions for electrophilic attack are C5 and C8, a preference dictated by the stability of the resulting Wheland intermediates.

The presence of a trifluoromethyl group (CF3) at the 8-position profoundly alters this reactivity landscape. The CF3 group is one of the most powerful electron-withdrawing groups in organic chemistry, primarily through a strong negative inductive effect (-I). study.comnih.gov This effect significantly deactivates the aromatic ring towards electrophilic attack.

When considering the regioselectivity of electrophilic substitution on 8-(trifluoromethyl)isoquinoline, two main factors are at play: the directing effect of the isoquinoline ring system and the deactivating, meta-directing nature of the CF3 group. study.comlibretexts.org The CF3 group at C8 will strongly deactivate this position and the adjacent C7 position. Electrophilic attack at the ortho (C7) and para (C6) positions relative to the CF3 group would lead to destabilized intermediates where a positive charge is placed on or adjacent to the carbon bearing the electron-withdrawing group. libretexts.org Therefore, electrophilic substitution is predicted to occur at the position meta to the trifluoromethyl group, which is C6. However, the inherent preference of the isoquinoline ring for substitution at C5 must also be considered. Given the strong deactivating nature of the CF3 group, forcing conditions would likely be required for any electrophilic substitution to occur.

Reactions Involving the Nitrogen Heteroatom

The nitrogen atom in the isoquinoline ring possesses a lone pair of electrons, rendering it basic and nucleophilic. wikipedia.org Unsubstituted isoquinoline is a weak base, with a pKa of 5.14 for its conjugate acid, and it readily forms salts with strong acids. wikipedia.org The nitrogen can also act as a nucleophile, for instance, in alkylation reactions to form quaternary isoquinolinium salts.

In this compound, the strongly electron-withdrawing trifluoromethyl group at the adjacent C8 position is expected to significantly reduce the electron density on the nitrogen atom. This inductive effect will decrease the basicity of the nitrogen, making it a weaker base than unsubstituted isoquinoline. Consequently, the pKa of the conjugate acid of this compound is predicted to be lower than 5.14.

While specific studies detailing the nucleophilic reactions of the nitrogen in this compound are limited, it is anticipated that its reactivity towards electrophiles, such as alkyl halides, would be diminished compared to the parent compound. The reduced nucleophilicity would necessitate more forcing reaction conditions to achieve N-alkylation or other reactions involving the heteroatom.

Transformations at the Trifluoromethyl Group

The trifluoromethyl group is generally characterized by its high stability, attributed to the strength of the carbon-fluorine bonds. mdpi.com However, under certain conditions, transformations of the CF3 group on aromatic rings are possible.

Selective C-F Bond Transformations

Selective transformation of a single C-F bond within a trifluoromethyl group is a challenging synthetic task due to the increasing strength of the remaining C-F bonds as fluorine atoms are replaced. Despite this, methods have been developed for the functionalization of aromatic trifluoromethyl groups. For instance, the reaction of benzotrifluorides with boron tribromide in the presence of an arene can lead to the formation of benzophenone (B1666685) derivatives, where two fluorine atoms are replaced by a carbonyl oxygen and the third is replaced by a new C-C bond. tcichemicals.com

Another approach involves the ortho-deprotonation of benzotrifluorides, which can then react with various electrophiles. tcichemicals.com However, this is not directly applicable to the CF3 group itself but rather uses its electron-withdrawing nature to direct substitution at an adjacent position.

Specific applications of these transformations to this compound have not been detailed in the surveyed literature. The feasibility of such reactions would depend on the compatibility of the required reagents and conditions with the isoquinoline ring system.

Mechanistic Studies of Trifluoromethylation and Functionalization Reactions

The synthesis of trifluoromethylated heterocycles can be achieved through various methods, including the direct introduction of a CF3 group or the construction of the heterocyclic ring from a trifluoromethyl-containing precursor. clockss.org Mechanistic studies of these reactions provide insight into the factors controlling regioselectivity and efficiency.

The introduction of a trifluoromethyl group onto an aromatic ring can proceed through different mechanisms depending on the trifluoromethylating agent and the substrate. colab.ws Radical trifluoromethylation is a common pathway, often initiated by the generation of a CF3 radical from reagents like Togni's reagent or Umemoto's reagent. colab.wsrsc.org This radical can then add to the aromatic ring. Alternatively, electrophilic trifluoromethylation can occur, where a reagent delivers a "CF3+" equivalent. colab.ws In some cases, particularly with electron-rich substrates or with specific directing groups, a Friedel-Crafts-type mechanism may be operative. rsc.org For instance, the copper-catalyzed 5-position-selective C-H trifluoromethylation of 8-aminoquinoline (B160924) derivatives can proceed via either a radical pathway or a Friedel-Crafts-type reaction, depending on the nature of the substituent on the amino group. rsc.org

The synthesis of trifluoromethyl-substituted isoquinolines has been reported, for example, through the cyclization of benzylphosphonium salts containing a trifluoroacetamide (B147638) group. clockss.org Mechanistic investigations of such reactions suggest that the reaction proceeds through the formation of an eight-membered ring intermediate, followed by elimination and oxidation to afford the aromatic isoquinoline. clockss.org

Specific mechanistic studies on the synthesis or functionalization of this compound are not prevalent in the available literature. However, it is plausible that its synthesis could be achieved through a multi-step sequence, potentially involving the construction of the isoquinoline ring from a precursor already bearing the trifluoromethyl group at the desired position on the benzene ring moiety. The mechanism of any subsequent functionalization would be dictated by the nature of the reagents and the electronic properties of the this compound substrate as discussed in the preceding sections.

Advanced Spectroscopic Characterization of 8 Trifluoromethyl Isoquinoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For fluorinated compounds like 8-(trifluoromethyl)isoquinoline, multinuclear NMR experiments, including 1H, 13C, and 19F NMR, are invaluable. ed.ac.uk

The chemical shifts observed in NMR spectra are highly sensitive to the electronic environment of the nuclei. The strong electron-withdrawing nature of the CF3 group significantly influences the chemical shifts of the protons and carbons in the isoquinoline (B145761) ring system.

1H NMR: The proton chemical shifts for the parent isoquinoline molecule are well-established. chemicalbook.com In this compound, the protons on the benzene (B151609) ring, particularly those in proximity to the CF3 group, experience a downfield shift due to the deshielding effect of the trifluoromethyl substituent.

13C NMR: The carbon spectrum of isoquinoline shows distinct resonances for each of its nine carbon atoms. chemicalbook.com The introduction of a trifluoromethyl group at the C-8 position causes a noticeable downfield shift for C-8 and adjacent carbons. The carbon of the CF3 group itself appears as a quartet in the 13C NMR spectrum due to coupling with the three fluorine atoms.

19F NMR: 19F NMR is particularly informative for fluorinated compounds. The 19F NMR spectrum of this compound typically shows a singlet, with a chemical shift that is characteristic of the trifluoromethyl group attached to an aromatic ring. ucsb.edu For instance, the 19F chemical shift for (4-methylphenyl)(trifluoromethyl)sulfane is reported at -43.22 ppm. rsc.org

A representative set of NMR data for a trifluoromethyl-substituted quinoline (B57606) derivative, 2,8-Bis(trifluoromethyl)quinolin-4-ol, is publicly available and provides a reference for the chemical shifts expected in such systems. nih.gov

Interactive Data Table: Representative NMR Chemical Shifts (δ, ppm) for Isoquinoline and a Related Trifluoromethylated Derivative

| Compound | Nucleus | H-1 | H-3 | H-4 | H-5 | H-6 | H-7 | C-8 (CF3) | F (CF3) |

| Isoquinoline | 1H | 9.22 | 7.58 | 8.52 | 7.78 | 7.62 | 7.95 | - | - |

| Isoquinoline | 13C | 152.7 | 143.2 | 120.5 | 127.5 | 126.8 | 130.4 | 128.8 | - |

| 2,8-Bis(trifluoromethyl)quinolin-4-ol | 19F | - | - | - | - | - | - | - | Data not available in this format |

Note: The table above provides a simplified representation. Actual spectra will show coupling patterns and the full range of chemical shifts for all nuclei.

Density Functional Theory (DFT) has become a powerful tool for predicting NMR chemical shifts. youtube.commdpi.com By calculating the magnetic shielding tensors of nuclei in a molecule, theoretical chemical shifts can be obtained and correlated with experimental data to confirm structural assignments. researchgate.netresearchgate.net

The process involves optimizing the molecular geometry using a suitable DFT functional and basis set, followed by a Gauge-Including Atomic Orbital (GIAO) calculation of the NMR parameters. worktribe.comacs.org For complex molecules, this correlation is crucial for resolving ambiguities in spectral assignments. nih.govsharif.edu Studies on various organic molecules have shown excellent linear correlations between experimental and DFT-calculated 1H and 13C NMR chemical shifts, validating the accuracy of the computational methods. mdpi.comnih.gov This approach has been successfully applied to the structural identification of polyfunctional, polycyclic perfluoroheteroaromatic compounds, including quinoline and isoquinoline derivatives. worktribe.com Deviations between experimental and calculated shifts can sometimes suggest phenomena such as self-aggregation in solution. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. kurouskilab.com These methods are instrumental in identifying functional groups and providing a "fingerprint" of the molecular structure. irphouse.com

The vibrational spectrum of isoquinoline is well-characterized, with distinct bands corresponding to C-H stretching, C=C and C=N stretching of the aromatic rings, and various in-plane and out-of-plane bending modes. irphouse.comnih.gov The introduction of a trifluoromethyl group at the C-8 position introduces new vibrational modes associated with the C-F bonds.

Key vibrational signatures for this compound include:

Aromatic C-H stretching: Typically observed in the 3100-3000 cm-1 region.

Aromatic C=C and C=N stretching: Found in the 1650-1400 cm-1 range.

C-F stretching: The CF3 group gives rise to strong, characteristic absorption bands, typically in the 1350-1100 cm-1 region.

C-H bending: In-plane and out-of-plane bending vibrations occur at lower frequencies.

DFT calculations are also extensively used to predict vibrational frequencies and intensities, aiding in the assignment of experimental IR and Raman bands. researchgate.netnih.gov Studies on isoquinoline and its derivatives have shown good agreement between calculated and observed vibrational spectra. researchgate.netfigshare.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, mass spectrometry provides unequivocal confirmation of its elemental composition and offers insights into the stability of the molecule and its fragments.

Upon ionization, this compound will produce a molecular ion peak corresponding to its exact mass. The high-resolution mass spectrum allows for the determination of the molecular formula. The fragmentation pattern is influenced by the stability of the isoquinoline ring system and the C-CF3 bond. Common fragmentation pathways for isoquinoline alkaloids often involve the loss of substituents from the ring. researchgate.netnih.govnih.govexlibrisgroup.com For this compound, the loss of the CF3 radical or a fluorine atom could be expected fragmentation pathways, leading to characteristic daughter ions in the MS/MS spectrum.

UV-Visible Absorption and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Visible absorption and fluorescence spectroscopy provide information about the electronic transitions within a molecule and its photophysical properties. researchgate.netmdpi.com These properties are of particular interest for trifluoromethylated quinolines and isoquinolines due to their potential applications in materials science, such as in organic light-emitting diodes (OLEDs). scispace.comnih.gov

The UV-Vis absorption spectrum of isoquinoline in the gas phase shows several absorption bands corresponding to π-π* and n-π* transitions. nih.govrsc.org The introduction of a trifluoromethyl group can cause a shift in the absorption maxima (either a bathochromic or hypsochromic shift) and alter the molar absorptivity. nih.gov Studies on isoquinoline derivatives have shown that the absorption and emission properties can be tuned by the nature and position of substituents. mdpi.com

Many isoquinoline derivatives are known to be fluorescent. researchgate.netnih.gov The fluorescence quantum yield and Stokes shift are important parameters that characterize the emission properties. The trifluoromethyl group, being strongly electron-withdrawing, can significantly influence the excited state dynamics and thus the fluorescence behavior of the isoquinoline core. scispace.com For example, studies on trifluoromethylated quinoline-phenol Schiff bases have demonstrated that their photophysical properties are sensitive to solvent polarity and the electronic nature of substituents. scispace.comnih.gov

Interactive Data Table: Photophysical Properties of a Representative Isoquinoline Derivative

| Compound | Solvent | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φf) |

| 1-(isoquinolin-3-yl)imidazolidin-2-one | 0.1 M H2SO4 | 377 | 438 | 0.537 |

| N-methyl-1-(isoquinolin-3-yl)imidazolidin-2-one | 0.1 M H2SO4 | 380 | 448 | 0.479 |

Source: Data adapted from a study on novel isoquinoline derivatives. mdpi.com

The photophysical properties of this compound and its derivatives are an active area of research, with the potential for developing new materials with tailored optical and electronic properties. nih.gov

Analysis of Absorption and Emission Maxima

The absorption and emission properties of isoquinoline derivatives are intrinsically linked to their molecular structure. The electronic transitions in these molecules, typically π → π* and n → π* transitions, are sensitive to the nature and position of substituents on the heterocyclic ring system. nih.gov While specific photophysical data for this compound is not extensively documented in publicly available literature, the behavior of closely related trifluoromethylated quinoline and other substituted isoquinoline derivatives provides valuable insights into its expected spectroscopic properties.

The absorption spectra of isoquinoline derivatives generally exhibit transitions in the UV-Vis region, with π → π* transitions of the heterocyclic ring appearing at shorter wavelengths and, in some cases, n → π* transitions associated with the nitrogen heteroatom or other functional groups at longer wavelengths. nih.gov For instance, studies on various substituted isoquinolines show absorption maxima ranging from the near-ultraviolet to the visible region, depending on the electronic nature of the substituents. mdpi.com

The emission spectra are similarly influenced by the molecular structure. For example, 1-(isoquinolin-3-yl)azetidin-2-one, a derivative with a rigid four-membered ring, exhibits a high fluorescence quantum yield, which is attributed to its structural rigidity that stabilizes the excited state. mdpi.com In contrast, the introduction of strong electron-withdrawing groups like a nitro group can lead to fluorescence quenching. mdpi.com

To illustrate the effect of substitution on the photophysical properties of the isoquinoline core, the following table presents data for some representative isoquinoline derivatives.

| Compound Name | Solvent | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Stokes Shift (nm) |

| 1-(Isoquinolin-3-yl)azetidin-2-one | 0.1 M H₂SO₄ | 318 | 363 | 45 |

| 1-(Isoquinolin-3-yl)pyrrolidin-2-one | 0.1 M H₂SO₄ | 317 | 369 | 52 |

| n-Butyl 3-(isoquinolin-3-ylamino)propanoate | Chloroform | 406 | 494 | 88 |

This table presents data for illustrative isoquinoline derivatives to demonstrate general spectroscopic trends. Data for this compound is not available in the cited literature. mdpi.com

Based on the behavior of related trifluoromethylated quinolines, it is anticipated that this compound would exhibit absorption and emission maxima that are influenced by solvent polarity, a phenomenon known as solvatochromism. In trifluoromethylated quinoline-phenol Schiff bases, higher Stokes shifts were observed in more polar solvents like DMSO and methanol (B129727) compared to chloroform. nih.govnih.gov This suggests that the excited state of these molecules is more polar than the ground state and is stabilized by polar solvents, leading to a red-shift in the emission spectrum.

Intramolecular Charge Transfer (ICT) Characteristics

Intramolecular charge transfer (ICT) is a process that can occur in molecules containing both electron-donating and electron-accepting moieties. nih.gov Upon photoexcitation, an electron can be transferred from the donor to the acceptor, leading to a highly polar excited state. This phenomenon is often characterized by a large Stokes shift and a strong dependence of the emission spectrum on solvent polarity. nih.gov

In the context of this compound, the trifluoromethyl group acts as a strong electron-withdrawing group, while the isoquinoline ring system can act as the electron-donating component. The presence of the electron-withdrawing CF3 group is known to significantly alter the electronic environment of the isoquinoline ring. evitachem.com This electronic push-pull character suggests that this compound and its derivatives are likely to exhibit ICT characteristics.

Studies on trifluoromethylated quinoline-phenol Schiff bases have shown that electronic transitions above 350 nm can be attributed to an ICT transition. nih.gov The observation of higher Stokes shifts in polar solvents for these compounds further supports the occurrence of ICT, as the polar solvent molecules stabilize the charge-separated excited state. nih.govnih.gov It is therefore reasonable to infer that this compound would also display ICT characteristics, which would be evident from solvatochromic studies of its fluorescence spectra.

Influence of the Trifluoromethyl Group on Electronic Spectra

The trifluoromethyl group is a potent electron-withdrawing group that significantly influences the electronic properties of aromatic and heterocyclic systems. nih.gov Its high electronegativity and the strong inductive effect of the three fluorine atoms lead to a substantial polarization of the C-F bonds, which in turn affects the electron density distribution within the entire molecule. evitachem.com

The introduction of a CF3 group at the 8-position of the isoquinoline ring is expected to have several key effects on its electronic spectra:

Bathochromic or Hypsochromic Shifts: The electron-withdrawing nature of the CF3 group can lead to a shift in the absorption and emission maxima. The direction of the shift (bathochromic to longer wavelengths or hypsochromic to shorter wavelengths) will depend on the nature of the electronic transition (π → π* or n → π*) and its interaction with the substituent. In many trifluoromethylated aromatic systems, a bathochromic shift is observed.

Enhanced ICT Character: As previously discussed, the CF3 group can enhance the ICT character of the molecule by acting as a strong electron acceptor. This would likely result in more pronounced solvatochromism and larger Stokes shifts compared to the unsubstituted isoquinoline.

Increased Lipophilicity and Stability: Beyond its electronic effects, the CF3 group is known to increase the lipophilicity and metabolic stability of molecules. nih.gov While these are not direct spectroscopic properties, they are important for the practical application of these compounds in various fields and are a direct consequence of the trifluoromethyl substitution.

Influence on Quantum Yield: The effect of the CF3 group on the fluorescence quantum yield can be complex. In some systems, the presence of heavy atoms or groups that promote intersystem crossing can lead to a decrease in fluorescence. However, by modifying the energy levels of the excited states, the CF3 group can also potentially enhance fluorescence by reducing non-radiative decay pathways. For instance, in some trifluoromethyl-substituted molecules, an increase in electron transport and a decrease in molecular stacking have been observed, which are beneficial for applications in organic light-emitting diodes (OLEDs). nih.gov

Computational and Theoretical Investigations of 8 Trifluoromethyl Isoquinoline

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for examining the fundamental properties of molecules like 8-(trifluoromethyl)isoquinoline at the atomic level.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. southampton.ac.uk For this compound, DFT calculations, often using the B3LYP functional with a suitable basis set such as 6-31G*, are employed to determine its most stable three-dimensional conformation. researchgate.net

These calculations typically start with an initial guess of the molecular geometry, which is then optimized to find the lowest energy structure. The resulting optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles. The isoquinoline (B145761) core is expected to be largely planar, but the presence of the bulky trifluoromethyl (-CF3) group at the 8-position can introduce minor distortions. The electron-withdrawing nature of the -CF3 group significantly influences the electronic distribution across the aromatic system.

Table 1: Selected Optimized Geometric Parameters for Isoquinoline (as a reference) (Note: Specific calculated values for this compound are not readily available in public literature; these values for the parent isoquinoline are for comparative purposes.)

| Parameter | Bond/Angle | Typical Calculated Value (Å or °) |

| Bond Length | C-C (aromatic) | 1.39 - 1.42 |

| C-N | 1.32 - 1.37 | |

| Bond Angle | C-N-C | ~117° |

| C-C-C (in benzene (B151609) ring) | ~120° |

The electronic structure analysis reveals how the electron density is distributed. The nitrogen atom in the isoquinoline ring is a region of high electron density, while the trifluoromethyl group, being a strong electron-withdrawing group, creates a region of lower electron density on the adjacent carbon atom and the surrounding part of the ring.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule.

For this compound, the potent electron-withdrawing -CF3 group is expected to lower the energy levels of both the HOMO and LUMO compared to unsubstituted isoquinoline. This effect is due to the inductive withdrawal of electron density from the aromatic rings. The HOMO-LUMO gap is consequently affected, which in turn influences the molecule's reactivity and its UV-Visible absorption spectrum. A smaller energy gap generally corresponds to absorption at a longer wavelength.

Table 2: Conceptual Frontier Orbital Properties

| Molecular Orbital | Role in Reactivity | Expected Influence of -CF3 Group |

| HOMO | Electron Donor (Nucleophilicity) | Energy is lowered, reducing nucleophilicity. |

| LUMO | Electron Acceptor (Electrophilicity) | Energy is significantly lowered, increasing electrophilicity. |

| HOMO-LUMO Gap | Chemical Stability/Reactivity | The gap is likely altered, influencing kinetic stability. |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values: red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. Green areas represent neutral potential.

In this compound, the MEP map would be expected to show a region of strong negative potential (red) around the nitrogen atom due to its lone pair of electrons. Conversely, the presence of the highly electronegative fluorine atoms in the -CF3 group would create a significant region of positive potential (blue) around this substituent. This polarization highlights the different reactive behaviors of various parts of the molecule.

A crucial aspect of computational chemistry is the validation of theoretical models against experimental data. nih.gov Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimentally obtained spectra.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) for ¹H, ¹³C, and ¹⁹F NMR. For this compound, the calculated shifts would reflect the electron-withdrawing effect of the -CF3 group on the nearby aromatic protons and carbons.

IR Spectroscopy: The vibrational frequencies calculated using DFT can be correlated with the peaks in an experimental Infrared (IR) spectrum. This helps in the assignment of vibrational modes, such as the characteristic stretching and bending frequencies of the C-F bonds in the trifluoromethyl group and the vibrations of the isoquinoline ring system. researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. The calculated spectrum for this compound would be expected to show shifts in the absorption bands compared to isoquinoline, consistent with the changes in the HOMO-LUMO gap. researchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. arxiv.org While specific MD studies on this compound are not widely reported, this technique could be applied to understand its behavior in different environments, such as in a solvent or interacting with a biological target.

An MD simulation would involve placing the molecule in a simulated box, often with solvent molecules, and then calculating the forces between all atoms and their subsequent motion based on classical mechanics. Such simulations could reveal:

The conformational flexibility of the molecule.

Solvation effects and the arrangement of solvent molecules around the solute.

The dynamics of its interaction with other molecules, such as proteins or nucleic acids, providing insights for drug design.

Prediction of Molecular Descriptors

Computational methods can be used to calculate a wide range of molecular descriptors. These descriptors are numerical values that encode information about the chemical and physical properties of a molecule. They are widely used in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies, which are essential in fields like drug discovery and materials science.

For this compound, important predicted descriptors would include:

Table 3: Common Molecular Descriptors and Their Significance

| Descriptor | Significance |

| Molecular Weight | The mass of one mole of the substance. |

| LogP (Octanol-Water Partition Coefficient) | A measure of the molecule's hydrophobicity, which is crucial for predicting its absorption and distribution in biological systems. nih.gov |

| Topological Polar Surface Area (TPSA) | The sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. It is a good predictor of drug transport properties. |

| Number of Hydrogen Bond Donors/Acceptors | Indicates the potential of the molecule to form hydrogen bonds, which is vital for molecular recognition and binding. |

| Molar Refractivity | Relates to the volume of the molecule and its polarizability. |

These computationally predicted descriptors provide a rapid assessment of the molecule's drug-like properties and potential behavior in various chemical and biological systems.

Topological Polar Surface Area (TPSA) and LogP Analysis

Topological Polar Surface Area (TPSA) is a descriptor that quantifies the surface area of a molecule contributed by polar atoms (primarily oxygen and nitrogen). It is a critical parameter for predicting the permeability of molecules across biological membranes. A lower TPSA is generally associated with better cell membrane penetration.

The partition coefficient (LogP) measures the lipophilicity of a compound, indicating its distribution preference between an oily (octanol) and an aqueous phase. This value is fundamental in pharmacokinetics, influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Specific predicted values for the TPSA and LogP of this compound are not available in the public databases accessed.

Table 1: Predicted Physicochemical Properties of this compound

| Descriptor | Predicted Value | Reference |

|---|---|---|

| Topological Polar Surface Area (TPSA) | Data not available | N/A |

Hydrogen Bond Donor/Acceptor Counts

The number of hydrogen bond donors and acceptors in a molecule is essential for understanding its potential interactions with biological targets like proteins and nucleic acids. These counts are a key component of frameworks like Lipinski's Rule of Five, which assesses the druglikeness of a chemical compound. Hydrogen bond donors are typically hydrogens attached to electronegative atoms (O or N), while acceptors are electronegative atoms with lone pairs (O or N).

For this compound, the nitrogen atom in the isoquinoline ring acts as a hydrogen bond acceptor. The trifluoromethyl group and the aromatic hydrogens are not considered classical hydrogen bond donors.

Table 2: Hydrogen Bonding Characteristics of this compound

| Descriptor | Predicted Value | Reference |

|---|---|---|

| Hydrogen Bond Donor Count | Data not available | N/A |

Rotatable Bonds

The count of rotatable bonds in a molecule is a measure of its conformational flexibility. A higher number of rotatable bonds can correlate with better binding to a target protein but may also lead to lower oral bioavailability. A rotatable bond is generally defined as any single bond, not in a ring, bound to a non-hydrogen atom.

In the structure of this compound, the bond connecting the trifluoromethyl group to the isoquinoline ring is the primary rotatable bond.

Table 3: Conformational Flexibility of this compound

| Descriptor | Predicted Value | Reference |

|---|

Predicted Collision Cross Section (CCS)

The Collision Cross Section (CCS) is a measure of the size and shape of an ion in the gas phase, as determined by ion mobility-mass spectrometry (IM-MS). It is an increasingly important physicochemical property for identifying compounds, especially in complex mixtures, by providing an additional data point to retention time and mass-to-charge ratio. CCS values can be predicted using various computational methods, including machine learning models trained on large datasets of experimental values.

A predicted CCS value for this compound is not available in the public databases accessed. The prediction of CCS values generally requires specialized software and models that are applied to large chemical libraries.

Table 4: Predicted Ion Mobility Property of this compound

| Descriptor | Predicted Value | Reference |

|---|

Biological and Medicinal Chemistry Aspects of 8 Trifluoromethyl Isoquinoline

Structure-Activity Relationship (SAR) Studies for the 8-(Trifluoromethyl)isoquinoline Scaffold

While specific SAR studies on this compound are not extensively detailed in the public domain, general principles from related quinoline (B57606) and isoquinoline (B145761) derivatives offer valuable insights. For instance, in quinoline-based anticancer agents, the presence and position of substituents like an aniline (B41778) group at C-4, aminoacrylamide at C-6, and alkoxy groups at C-7 are crucial for optimal activity. nih.gov Similarly, for indenoisoquinoline derivatives that inhibit topoisomerase I (Top1) and tyrosyl-DNA phosphodiesterase I (Tdp1), the nature of the side chain attached to the isoquinoline core is a key determinant of potency. nih.gov These examples highlight the importance of systematic structural modifications to map the pharmacophore and optimize biological activity.

The trifluoromethyl (CF₃) group is a unique substituent that profoundly influences a molecule's biological profile. Its strong electron-withdrawing nature and high lipophilicity are key attributes.

Lipophilicity and Metabolic Stability : The CF₃ group significantly enhances the lipophilicity of a molecule, which can improve its ability to cross cell membranes and increase its bioavailability. nih.gov Furthermore, the carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation, particularly oxidative processes. nih.gov This increased metabolic stability can lead to a longer duration of action in vivo.

Electronic Effects : As a powerful electron-withdrawing group, the CF₃ moiety can polarize the aromatic system of the isoquinoline ring. This electronic perturbation can alter the pKa of nearby functional groups and influence the molecule's ability to engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological macromolecules like enzymes and receptors. nih.gov

In the context of drug design, the incorporation of a CF₃ group has been shown to reduce toxicity in some instances while maintaining or enhancing potency against target pathogens or cells. nih.gov For example, studies on N-aryl pyrazole (B372694) derivatives demonstrated that the presence of a CF₃ group reduced toxicity against human embryonic kidney cells while retaining potency against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Enzyme Inhibition and Receptor Binding Investigations

The this compound scaffold and its derivatives have been investigated for their ability to interact with various enzymes and receptors, highlighting their potential as modulators of key biological pathways.

While direct studies on this compound are limited, research on related structures provides strong evidence of their potential as enzyme inhibitors. For instance, indenoisoquinoline derivatives have been identified as dual inhibitors of topoisomerase I (Top1) and tyrosyl-DNA phosphodiesterase I (Tdp1), enzymes critical for DNA replication and repair in cancer cells. nih.gov The inhibitory potency of these compounds is highly dependent on the substituents on the isoquinoline core, with some derivatives showing IC₅₀ values in the low micromolar range against Tdp1. nih.gov

Quinoline-based compounds have also been shown to inhibit a diverse range of enzymes that interact with DNA, including DNA methyltransferases. nih.gov Furthermore, quinoline-8-sulfonamide (B86410) derivatives have been designed as modulators of the M2 isoform of pyruvate (B1213749) kinase (PKM2), a key enzyme in cancer metabolism. mdpi.com One such derivative demonstrated the ability to reduce intracellular pyruvate levels and decrease the viability of lung cancer cells. mdpi.com

The interaction of isoquinoline alkaloids with nucleic acid structures has also been a subject of study. Natural and synthetic isoquinoline derivatives like berberine, palmatine, and coralyne have been shown to bind to and stabilize RNA triplex structures, primarily through intercalation. acs.org This suggests that trifluoromethylated isoquinolines could also be explored for their potential to target and modulate the function of non-canonical nucleic acid structures.

Exploration of Broad Biological Activities of Isoquinoline Derivatives Relevant to the Scaffold

The isoquinoline core is a "privileged scaffold" in medicinal chemistry, forming the basis for a wide array of biologically active compounds. bioworld.com Derivatives of this scaffold have demonstrated a remarkable spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. bioworld.comresearchgate.netnih.gov

Isoquinoline derivatives have long been recognized for their antimicrobial properties.

Antibacterial Activity : Numerous isoquinoline alkaloids exhibit antibacterial effects. nih.gov Synthetic derivatives have also been developed with potent activity. For example, a series of quinolone derivatives containing a trifluoromethyl group showed good activity against Gram-positive bacteria. nih.gov Another study on N-(trifluoromethyl)phenyl substituted pyrazoles found that these compounds were effective against antibiotic-resistant Gram-positive bacteria, including MRSA, and could inhibit and eradicate biofilms. nih.gov

Antifungal Activity : Certain isoquinoline derivatives have shown promise as antifungal agents. Trifluoromethyl quinolone derivatives displayed moderate activity against Aspergillus niger and Candida albicans. nih.gov

Antiviral Activity : The antiviral potential of isoquinoline alkaloids is also well-documented. nih.gov They can interfere with multiple viral replication pathways. nih.gov Protoberberine alkaloids, for instance, have shown effects against viruses such as HSV, HBV, and SARS-CoV. nih.gov

The table below summarizes the antimicrobial activities of some isoquinoline and quinoline derivatives.

| Compound Class | Organism(s) | Observed Activity |

| Trifluoromethyl quinolone derivatives | Gram-positive bacteria | Good activity. nih.gov |

| Trifluoromethyl quinolone derivatives | Aspergillus niger, Candida albicans | Moderate activity. nih.gov |

| N-(trifluoromethyl)phenyl pyrazole derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | Effective growth inhibitors; prevent and eradicate biofilms. nih.gov |

| Protoberberine alkaloids | HSV, HBV, SARS-CoV | Antiviral effects. nih.gov |

Many isoquinoline and quinoline derivatives have demonstrated significant anti-inflammatory and analgesic properties. researchgate.net

A novel isoquinoline derivative, CYY054c, was found to inhibit the lipopolysaccharide (LPS)-induced expression of the pro-inflammatory transcription factor NF-κB in macrophages. nih.gov This led to a reduction in the release of inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as the expression of iNOS and COX-2. nih.gov In animal models of endotoxemia, this compound improved cardiac function and outcomes. nih.gov

Similarly, newly synthesized chiral pyrazolo-isoquinoline derivatives showed potent, dose-dependent inhibition of nitric oxide production in LPS-stimulated cells without significant cytotoxicity. bioworld.com These compounds were found to downregulate the expression of the inflammatory enzyme iNOS. bioworld.com

Furthermore, certain 4-substituted-7-trifluoromethylquinoline derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic effects. researchgate.net One derivative showed anti-inflammatory activity comparable to indomethacin (B1671933) and analgesic potency equivalent to glafenine (B1671574) in respective animal models. researchgate.net

The table below highlights some anti-inflammatory mechanisms of isoquinoline derivatives.

| Compound/Derivative | Mechanism of Action | Reference |

| CYY054c (isoquinoline derivative) | Inhibition of NF-κB expression; reduction of TNF-α, IL-1β, IL-6, iNOS, and COX-2. | nih.gov |

| Chiral pyrazolo-isoquinolines | Inhibition of nitric oxide production; downregulation of iNOS expression. | bioworld.com |

| 4-substituted-7-trifluoromethylquinolines | Demonstrated anti-inflammatory and analgesic effects in vivo. | researchgate.net |

The isoquinoline scaffold is a cornerstone in the development of anticancer agents. bioworld.comnih.gov Derivatives have been shown to exert cytotoxic effects against various cancer cell lines through diverse mechanisms.

A series of novel 4-trifluoromethyl-2-anilinoquinoline derivatives were synthesized and evaluated for their anticancer properties. nih.gov One compound, in particular, displayed superior efficacy against four cancer cell lines by inducing apoptosis and cell cycle arrest. nih.gov This compound also showed significant anticancer effects in a xenograft mouse model with minimal toxicity and was identified as a potential inhibitor of SGK1 kinase. nih.gov

Thiazolo[4,5-d]pyrimidine (B1250722) derivatives incorporating a trifluoromethyl group have also been investigated for their anticancer activity. nih.gov The combination of the trifluoromethyl group and the thiazolo[4,5-d]pyrimidine structure was explored with the expectation of creating potent therapeutic agents. nih.gov Several of these new compounds exhibited significant antiproliferative activity against various human cancer cell lines. nih.gov

The mechanisms underlying the anticancer potential of isoquinoline derivatives are varied. As previously mentioned, some act as inhibitors of key enzymes like topoisomerases and protein kinases. nih.govnih.gov Others may function as DNA intercalating agents or disrupt critical signaling pathways involved in cell proliferation and survival. nih.gov

Antimalarial and Antiparasitic Actions